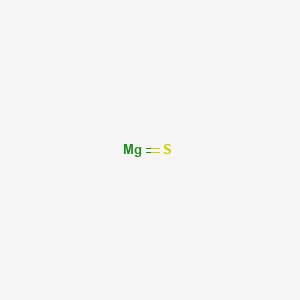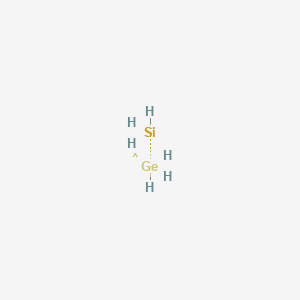
Silylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silylgermane is a chemical compound that contains both silicon and germanium atoms. It is a colorless gas that is used in various scientific research applications. Silylgermane is synthesized using different methods, and its mechanism of action is not fully understood.
Mécanisme D'action
The mechanism of action of silylgermane is not fully understood. It is believed that it reacts with other compounds in the presence of a catalyst to form germanium-containing materials. Silylgermane is also believed to have a role in the production of semiconductors and solar cells.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of silylgermane. However, it is known to be toxic and flammable. It can cause respiratory irritation, skin irritation, and eye irritation. It is important to handle silylgermane with care and to use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
Silylgermane has advantages and limitations for lab experiments. It is a useful precursor for the synthesis of germanium-containing materials, and it is relatively easy to handle. However, it is toxic and flammable, which requires careful handling. Additionally, silylgermane is expensive, which limits its use in some lab experiments.
Orientations Futures
There are many future directions for the study of silylgermane. One direction is the study of its mechanism of action and its role in the production of semiconductors and solar cells. Another direction is the development of safer and more efficient synthesis methods for silylgermane. Additionally, the study of the biochemical and physiological effects of silylgermane is needed to ensure safe handling and use in scientific research applications.
Conclusion:
In conclusion, silylgermane is a useful compound in scientific research applications. It is synthesized using different methods, and its mechanism of action is not fully understood. Silylgermane has advantages and limitations for lab experiments, and it is important to handle it with care due to its toxicity and flammability. There are many future directions for the study of silylgermane, including the study of its mechanism of action and its role in the production of semiconductors and solar cells.
Méthodes De Synthèse
Silylgermane is synthesized using different methods. One of the most common methods is the reaction of germane and chlorosilane in the presence of a catalyst. Another method is the reaction of silicon tetrachloride and germane in the presence of a reducing agent. The synthesis of silylgermane requires careful handling due to its flammability and toxicity.
Applications De Recherche Scientifique
Silylgermane is used in various scientific research applications. It is used as a precursor for the synthesis of germanium-containing materials, such as germanium nanowires and germanium quantum dots. It is also used in the production of semiconductors and solar cells. Silylgermane is also used in the study of the properties of silicon and germanium compounds.
Propriétés
Numéro CAS |
13768-63-3 |
|---|---|
Nom du produit |
Silylgermane |
Formule moléculaire |
GeH6Si |
Poids moléculaire |
106.76 g/mol |
InChI |
InChI=1S/GeH3.H3Si/h2*1H3 |
Clé InChI |
CBEQHMYZJXLLJO-UHFFFAOYSA-N |
SMILES |
[SiH3].[GeH3] |
SMILES canonique |
[SiH3].[GeH3] |
Pictogrammes |
Flammable; Compressed Gas; Corrosive; Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




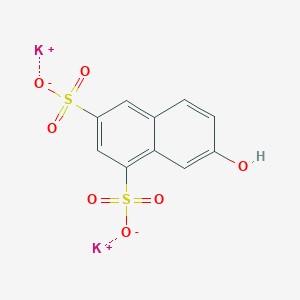
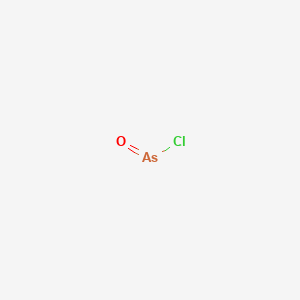
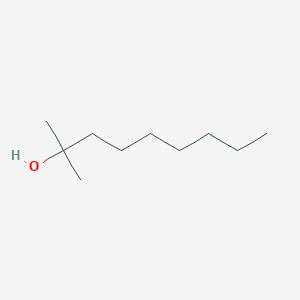

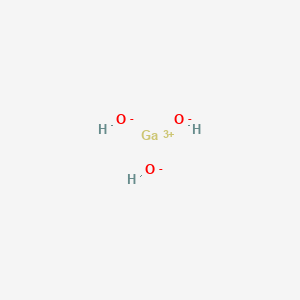
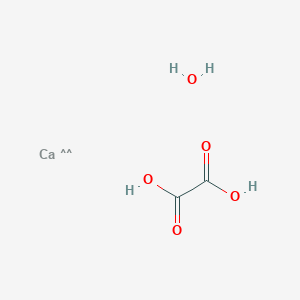
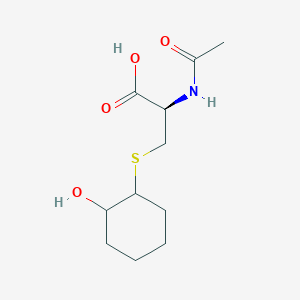
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

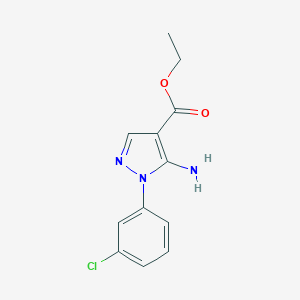

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
